Ethyl 4-bromothiazole-2-carboxylate
Overview
Description
Ethyl 4-bromothiazole-2-carboxylate is a useful research compound. Its molecular formula is C6H6BrNO2S and its molecular weight is 236.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 4-bromothiazole-2-carboxylate is a chemical compound with a complex structure that includes a thiazole group, bromine, nitrogen, sulfur, and oxygen atoms . .
Mode of Action
The compound is known to contribute to the creation of a film layer on the surface of metals, such as copper, by adsorption . This film acts as an inhibitor on the metal surface, preventing or reducing corrosion .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is a cyp1a2 inhibitor . It also has a log P value of 2.22, indicating its lipophilicity .
Result of Action
The primary known effect of this compound is its ability to prevent or reduce corrosion on metal surfaces by forming a protective film layer . This suggests that it may have applications in industries where metal corrosion is a concern.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is sensitive to light, moisture, and heat . Therefore, it should be stored under inert gas at a temperature between 0-10°C . Furthermore, its action as a corrosion inhibitor can be influenced by the temperature of the environment .
Properties
IUPAC Name |
ethyl 4-bromo-1,3-thiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-2-10-6(9)5-8-4(7)3-11-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRQYWHXWNRQAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677795 | |
Record name | Ethyl 4-bromo-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959755-96-5 | |
Record name | Ethyl 4-bromo-1,3-thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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